REACTION_CXSMILES
|
[ClH:1].[CH3:2][Si:3]([CH3:13])([CH3:12])O[Si:5]([CH3:11])([CH3:10])[C:6]([CH3:9])([CH3:8])[CH3:7].C(N(CCCC)CCCC)CCC.S(Cl)([Cl:29])=O>>[C:6]([Si:5]([CH3:11])([CH3:10])[Cl:29])([CH3:9])([CH3:8])[CH3:7].[CH3:2][Si:3]([CH3:13])([CH3:12])[Cl:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
204 g
|
Type
|
reactant
|
Smiles
|
C[Si](O[Si](C(C)(C)C)(C)C)(C)C
|
Name
|
|
Quantity
|
9.25 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
|
Quantity
|
143 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](O[Si](C(C)(C)C)(C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
After stirring over 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 1.0 l volume reaction vessel
|
Type
|
ADDITION
|
Details
|
was introduced into the dropping funnel
|
Type
|
DISTILLATION
|
Details
|
the reaction solution was distilled at 125° C.
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[Si](Cl)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 g | |
YIELD: PERCENTYIELD | 86.4% |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](Cl)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 87 g | |
YIELD: PERCENTYIELD | 80.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[ClH:1].[CH3:2][Si:3]([CH3:13])([CH3:12])O[Si:5]([CH3:11])([CH3:10])[C:6]([CH3:9])([CH3:8])[CH3:7].C(N(CCCC)CCCC)CCC.S(Cl)([Cl:29])=O>>[C:6]([Si:5]([CH3:11])([CH3:10])[Cl:29])([CH3:9])([CH3:8])[CH3:7].[CH3:2][Si:3]([CH3:13])([CH3:12])[Cl:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
204 g
|
Type
|
reactant
|
Smiles
|
C[Si](O[Si](C(C)(C)C)(C)C)(C)C
|
Name
|
|
Quantity
|
9.25 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
|
Quantity
|
143 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](O[Si](C(C)(C)C)(C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
After stirring over 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 1.0 l volume reaction vessel
|
Type
|
ADDITION
|
Details
|
was introduced into the dropping funnel
|
Type
|
DISTILLATION
|
Details
|
the reaction solution was distilled at 125° C.
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[Si](Cl)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 g | |
YIELD: PERCENTYIELD | 86.4% |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](Cl)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 87 g | |
YIELD: PERCENTYIELD | 80.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[ClH:1].[CH3:2][Si:3]([CH3:13])([CH3:12])O[Si:5]([CH3:11])([CH3:10])[C:6]([CH3:9])([CH3:8])[CH3:7].C(N(CCCC)CCCC)CCC.S(Cl)([Cl:29])=O>>[C:6]([Si:5]([CH3:11])([CH3:10])[Cl:29])([CH3:9])([CH3:8])[CH3:7].[CH3:2][Si:3]([CH3:13])([CH3:12])[Cl:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
204 g
|
Type
|
reactant
|
Smiles
|
C[Si](O[Si](C(C)(C)C)(C)C)(C)C
|
Name
|
|
Quantity
|
9.25 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
|
Quantity
|
143 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](O[Si](C(C)(C)C)(C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
After stirring over 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 1.0 l volume reaction vessel
|
Type
|
ADDITION
|
Details
|
was introduced into the dropping funnel
|
Type
|
DISTILLATION
|
Details
|
the reaction solution was distilled at 125° C.
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[Si](Cl)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 g | |
YIELD: PERCENTYIELD | 86.4% |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](Cl)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 87 g | |
YIELD: PERCENTYIELD | 80.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |